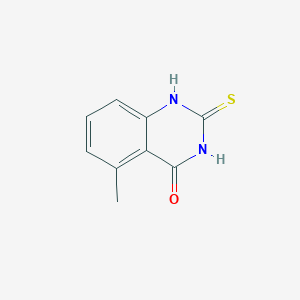

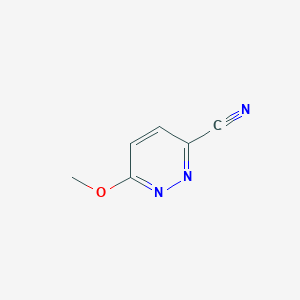

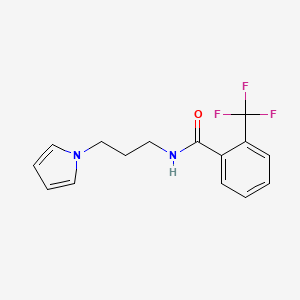

![molecular formula C20H17N3O2 B2968808 4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide CAS No. 866042-94-6](/img/structure/B2968808.png)

4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymer Synthesis and Crosslinking

4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide serves as a precursor in the synthesis of unsaturated cyano-substituted homopolymers and copolyesters. These polymers demonstrate higher hydrophilicity and solubility in certain organic solvents compared to reference polyesters. The crosslinked polymers exhibit remarkable thermal stability, with stability up to 291–355°C in nitrogen or air and char yields of 49–68% at 800°C, highlighting their potential for advanced materials applications (Mikroyannidis, 1995).

Electrical Conductivity

The compound's derivatives have been explored for their electrical conductivity, particularly following pyrolysis. A study on an unsaturated polyamide with pendant cyano groups derived from a similar cyano-substituted compound showed that pyrolysis at different temperatures significantly increases electrical conductivity, suggesting semiconducting properties. This indicates potential applications in electronic materials and devices (Krontiras et al., 1994).

Supramolecular Structures

Research on related cyano-substituted compounds has led to the identification of new supramolecular packing motifs. For instance, structures involving π-stacked rods encased in triply helical hydrogen-bonded amide strands have been discovered, suggesting a novel mode of organization that could be beneficial for designing columnar liquid crystals and other molecular assemblies (Lightfoot et al., 1999).

Catalysis and Hydrogenation

Additionally, the compound's framework has been involved in studies on selective hydrogenation processes. For example, a catalyst composed of Pd nanoparticles on a mesoporous graphitic carbon nitride, showing high activity and selectivity for converting phenol derivatives to cyclohexanone in aqueous media, points towards its use in the synthesis of important industrial intermediates (Wang et al., 2011).

properties

IUPAC Name |

4-cyano-N-[(2-methoxy-6-pyrrol-1-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-25-19-6-4-5-18(23-11-2-3-12-23)17(19)14-22-20(24)16-9-7-15(13-21)8-10-16/h2-12H,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUYDUJFARKFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CNC(=O)C2=CC=C(C=C2)C#N)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

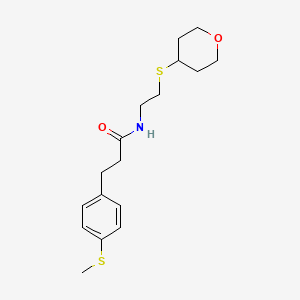

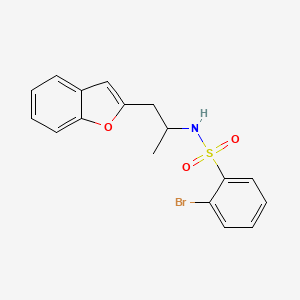

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

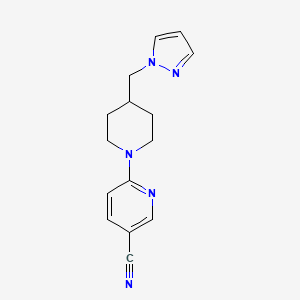

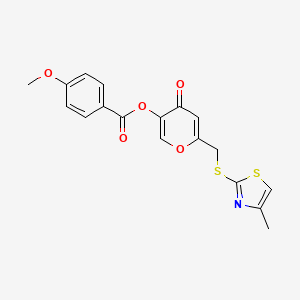

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)

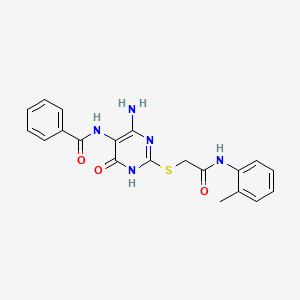

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2968743.png)

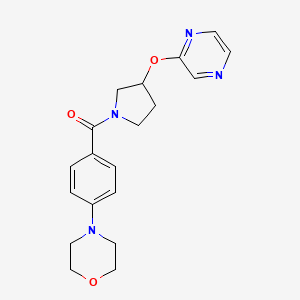

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)